

# **Ervogastat: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics**

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ervogastat** (PF-06865571) is an investigational, orally available, small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1] Developed by Pfizer, it is currently in Phase 2 clinical development for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[2][3][4] NASH is characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.

DGAT2 is a key enzyme in the final step of triglyceride synthesis. By selectively inhibiting DGAT2, **Ervogastat** aims to reduce the accumulation of triglycerides in the liver, a central pathogenic feature of NASH.[5][6] This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for **Ervogastat**, based on preclinical and clinical studies.

## Pharmacokinetics Preclinical Profile

Detailed pharmacokinetic parameters of **Ervogastat** in preclinical species are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for informing clinical dose selection. The discovery of **Ervogastat** involved modifications to a prototype inhibitor to enhance its metabolic stability and overall pharmacokinetic properties.[7]



Table 1: Preclinical Pharmacokinetic Parameters of Ervogastat

Species	Route of Adminis tration	Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/m L)	Half-life (t½) (h)	Bioavail ability (%)
Rat	Oral	Data not availabl e					
Dog	Oral	Data not available	Data not available				
Monkey	Oral	Data not available	Data not available				

Quantitative data from preclinical studies are not yet publicly available in the reviewed literature.

#### **Clinical Pharmacokinetics**

A Phase 1, open-label, fixed-sequence, two-period study (NCT04800349/C2541007) was conducted in six healthy adult male participants to assess the ADME of radiolabeled **Ervogastat**.[1] The study involved a single 300 mg oral dose of [14C]PF-06865571 and, after a washout period, a single 100 μg intravenous dose of [14C]PF-06865571.[1]

Table 2: Human Pharmacokinetic Parameters of Ervogastat



Parameter	Value	Study Population			
Absorption					
Bioavailability (F)	Data not available	Healthy Males			
Tmax (oral)	Data not available	Healthy Males			
Distribution					
Volume of Distribution (Vd)	Data not available	Healthy Males			
Metabolism					
Primary Metabolizing Enzyme	СҮРЗА	In vitro data[6][8]			
Major Metabolites	M2 and M6[1]	Healthy Males			
Elimination					
Terminal Elimination Half-life (t½)	1.45 - 5.22 hours (single oral doses of 5-1500 mg)	Healthy Volunteers			
Total Excretion (Oral Dose)	~79% of the administered radioactive dose recovered in urine and feces[1]	Healthy Males			
Total Excretion (IV Dose)	~70% of the administered radioactive dose recovered in urine and feces[1]	Healthy Males			
Drug-Drug Interactions					

| Effect on **Ervogastat** PK (with Clesacostat) | No clinically meaningful differences in systemic exposure[8] | Healthy Volunteers |

## Pharmacodynamics Preclinical Evidence

In a preclinical model, rats fed a Western diet exhibited elevated plasma and hepatic triglycerides. Treatment with **Ervogastat** demonstrated a reduction in both plasma and hepatic triglycerides, supporting the compound's mechanism of action.



#### **Clinical Evidence**

The pharmacodynamic effects of **Ervogastat** have been evaluated in patients with NAFLD and MASH (Metabolic dysfunction-associated steatohepatitis), primarily by measuring the change in liver fat content using magnetic resonance imaging-proton density fat fraction (MRI-PDFF).

A randomized, double-blind, placebo-controlled Phase 2a study in 48 patients with NAFLD evaluated two doses of **Ervogastat** (50 mg and 300 mg) administered twice daily for 14 days. [9]

Table 3: Pharmacodynamic Effects of **Ervogastat** Monotherapy in NAFLD Patients (14-day study)

Parameter	Placebo (n=16)	Ervogastat 50 mg BID (n=17)	Ervogastat 300 mg BID (n=15)
Mean % Change in Whole Liver Fat from Baseline	-10.94%	-32.62%	-41.14%
Change in Serum Triglycerides	Not reported	Statistically significant reduction vs. placebo	Statistically significant reduction vs. placebo
Change in Plasma PCSK9	Not reported	Statistically significant reduction vs. placebo	Statistically significant reduction vs. placebo

Source: Saxena, A. et al. 70th Annu Meet Am Assoc Study Liver Dis (AASLD) (Nov 8-12, Boston) 2019, Abst 2127.[9]

The MIRNA trial (NCT04321031) was a larger Phase 2, randomized, double-blind, double-dummy study in 255 patients with biopsy-confirmed MASH and F2-F3 fibrosis.[2] This study evaluated several doses of **Ervogastat** monotherapy (25 mg, 75 mg, 150 mg, and 300 mg twice daily) and two combination regimens with the acetyl-CoA carboxylase (ACC) inhibitor, clesacostat, over 48 weeks.[2] The primary endpoint was a composite of MASH resolution without worsening of fibrosis or fibrosis improvement of at least one stage without worsening of MASH.[2]

Table 4: Primary Endpoint Achievement in the MIRNA Phase 2 Study (48 weeks)

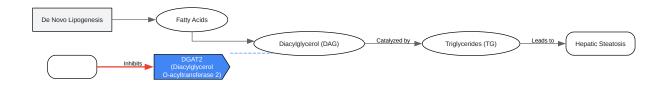


Treatment Group	N	Proportion Achieving Primary Endpoint	
Placebo	34	38%	
Ervogastat 25 mg BID	35	46%	
Ervogastat 75 mg BID	48	Data not fully disclosed	
Ervogastat 150 mg BID	42	Data not fully disclosed	
Ervogastat 300 mg BID	31	Data not fully disclosed	
Ervogastat 150 mg + Clesacostat 5 mg BID	35	Met primary endpoint	
Ervogastat 300 mg + Clesacostat 10 mg BID	30	Met primary endpoint	

While specific percentages for all monotherapy arms are not available, all **Ervogastat** experimental groups showed greater effects on MASH resolution without worsening of fibrosis than with placebo alone.[2] **Ervogastat** monotherapy did not meet the primary endpoint.[2]

### **Signaling Pathways and Experimental Workflows**

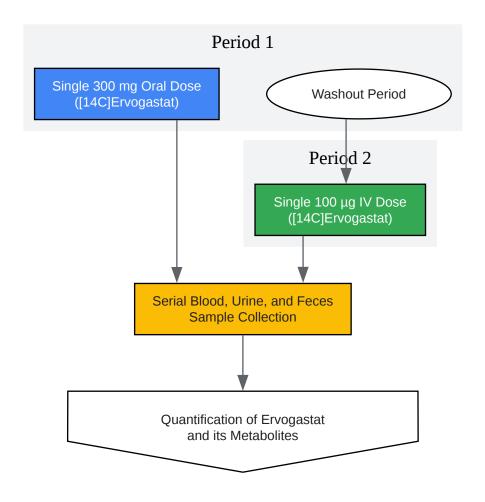
To visualize the mechanism of action and the design of the key clinical studies, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Mechanism of action of **Ervogastat** in inhibiting triglyceride synthesis.





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Caption: Workflow of the Phase 1 ADME study (NCT04800349/C2541007).

# Experimental Protocols Human ADME Study (NCT04800349/C2541007)

This Phase 1 study in healthy male volunteers was designed to characterize the absorption, metabolism, and excretion of **Ervogastat**.[1]

- Study Design: Open-label, fixed-sequence, two-period study.
- Participants: 6 healthy adult males.[1]
- Period 1: Administration of a single 300 mg oral dose of [14C] **Ervogastat**.
- Washout: A sufficient period to ensure clearance of the drug.



- Period 2: Administration of a single 100 μg intravenous microdose of [14C] **Ervogastat**.
- Sample Collection: Serial collection of blood, urine, and feces throughout the study periods.
- Analysis: Quantification of total radioactivity, as well as concentrations of unchanged
   Ervogastat and its metabolites in all matrices to determine mass balance, routes of
   excretion, and metabolic pathways.[1]

### MIRNA Phase 2 Study in MASH (NCT04321031)

This Phase 2 study was designed to evaluate the efficacy and safety of **Ervogastat** as a monotherapy and in combination with Clesacostat in patients with MASH and significant fibrosis.[2][10][11]

- Study Design: Randomized, double-blind, double-dummy, placebo-controlled, parallel-group study.
- Participants: 255 adults with biopsy-confirmed MASH and fibrosis stage F2 or F3.[2]
- Treatment Arms:
  - Placebo twice daily
  - Ervogastat 25 mg twice daily
  - Ervogastat 75 mg twice daily
  - Ervogastat 150 mg twice daily
  - Ervogastat 300 mg twice daily
  - Ervogastat 150 mg + Clesacostat 5 mg twice daily
  - Ervogastat 300 mg + Clesacostat 10 mg twice daily
- Treatment Duration: 48 weeks.[2]
- Primary Endpoint: A composite of:



- Resolution of MASH with no worsening of liver fibrosis.
- Improvement in liver fibrosis by at least one stage with no worsening of MASH.[2]
- Key Secondary/Exploratory Endpoints:
  - Change from baseline in liver fat content assessed by MRI-PDFF.
  - Changes in liver enzymes and other non-invasive markers of liver injury and fibrosis.
  - Safety and tolerability.

### Conclusion

**Ervogastat**, a selective DGAT2 inhibitor, has demonstrated a clear pharmacodynamic effect in reducing hepatic steatosis in patients with NAFLD and MASH. Its pharmacokinetic profile is characterized by oral availability and metabolism primarily via CYP3A. While **Ervogastat** monotherapy showed a positive effect on MASH resolution compared to placebo in the MIRNA trial, it did not meet the primary endpoint. However, the combination with the ACC inhibitor Clesacostat showed a more pronounced effect, meeting the primary endpoint in the same study.[2] The ongoing and future clinical development will further delineate the therapeutic potential of **Ervogastat**, both as a monotherapy and as part of a combination regimen, for the treatment of NASH. The favorable safety and tolerability profile observed thus far supports its continued investigation in this patient population with a high unmet medical need.[2][9]

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### Foundational & Exploratory





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